molecular formula C13H16 B1593722 m-Cyclohexen-1-yltoluene CAS No. 22618-50-4

m-Cyclohexen-1-yltoluene

Cat. No.: B1593722
CAS No.: 22618-50-4
M. Wt: 172.27 g/mol
InChI Key: WDIJGRJAKSMZRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

m-Cyclohexen-1-yltoluene can be synthesized through various methods. One common approach involves the alkylation of toluene with cyclohexene in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified using distillation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

m-Cyclohexen-1-yltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Cyclohexen-1-yltoluene has various applications in scientific research:

Mechanism of Action

The mechanism of action of m-Cyclohexen-1-yltoluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The exact molecular targets and pathways can vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylbenzene: Similar structure but fully saturated cyclohexane ring.

    Cyclohexenylbenzene: Similar structure but without the methyl group on the benzene ring.

    Methylcyclohexane: Similar structure but lacks the aromatic ring.

Uniqueness

m-Cyclohexen-1-yltoluene is unique due to its combination of an aromatic ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the fragrance and flavor industry, as well as in various chemical synthesis applications.

Properties

IUPAC Name

1-(cyclohexen-1-yl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-7,9-10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIJGRJAKSMZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177137
Record name m-Cyclohexen-1-yltoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22618-50-4
Record name 1-(1-Cyclohexen-1-yl)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22618-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-Cyclohexen-1-yltoluene
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Record name NSC102327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102327
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Record name m-Cyclohexen-1-yltoluene
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Record name m-cyclohexen-1-yltoluene
Source European Chemicals Agency (ECHA)
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Record name M-CYCLOHEXEN-1-YLTOLUENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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